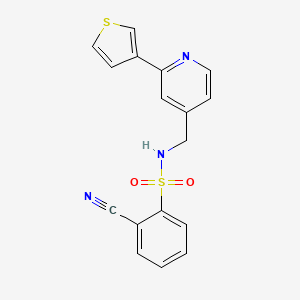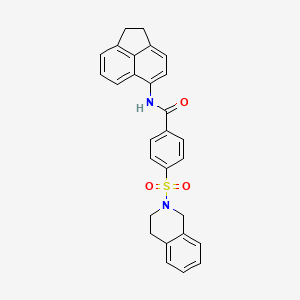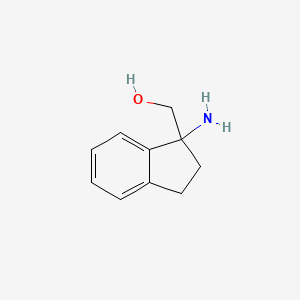
(1-氨基-2,3-二氢-1H-茚-1-基)甲醇
描述
The compound (1-amino-2,3-dihydro-1H-inden-1-yl)methanol is a 1,2-amino alcohol that has been identified as an impurity in the synthesis of pharmaceutical compounds. It is of particular interest due to its presence in the production of Varenicline®, a medication used for smoking cessation. The identification and synthesis of this compound are crucial for quality control and understanding the synthesis pathway of related pharmaceuticals .
Synthesis Analysis
The synthesis of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol has been achieved through a one-pot, four-component reaction involving an amine, an aldehyde, and methanol. This process utilizes a free-radical multicomponent reaction with an aqueous acidic TiCl3/t-BuOOH system, allowing for the assembly of the 1,2-amino alcohols under mild conditions and yielding fair to excellent results . Additionally, a more specific synthesis route for the compound was developed using intermediates from the production of Varenicline®. The optimal synthesis involved the use of lithium aluminum hydride (LiAlH4) followed by basic workup conditions. High-performance liquid chromatography (HPLC) analysis confirmed the structure of the compound as the main band impurity in the synthesis of Varenicline® .
Molecular Structure Analysis
The molecular structure of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol was confirmed through analytical techniques such as HPLC. The impurity was initially unidentified in the synthesis process of Varenicline® but was later confirmed to be the open-ring product of the lithium aluminum hydride reduction. The synthesis provided structural confirmation of this compound, which is essential for the quality control of pharmaceuticals .
Chemical Reactions Analysis
The compound is involved in the synthesis of Varenicline® as an impurity. It is formed during the reduction process, which suggests that it participates in reactions typical for 1,2-amino alcohols. The use of reducing agents such as LiAlH4 indicates that the compound can undergo reduction reactions. The exact chemical reactions and pathways leading to the formation of this impurity have not been detailed in the provided papers, but its identification is a step towards understanding these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol are not explicitly detailed in the provided papers. However, as a 1,2-amino alcohol, it can be inferred that the compound likely possesses properties common to this class of compounds, such as solubility in organic solvents and the ability to form hydrogen bonds due to the presence of both amino and hydroxyl functional groups. These properties would be relevant in the context of its behavior as an impurity in pharmaceutical synthesis and its potential impact on the quality of the final product .
科学研究应用
合成和杂质表征
合成(1‐(氨甲基)‐2,3‐二氢‐1H‐茚-3-基)甲醇该化合物被合成并表征为Varenicline®起始材料中发现的主要带状杂质。它被确定为锂铝氢化物(LAH)还原的开环产物。这一发现对于理解和改进Varenicline®等药物化合物的合成过程至关重要(Busch et al., 2008)。
计算研究和环保合成
α-氨基酯衍生物的计算合成α-氨基酸衍生物是一类具有重要药用和合成兴趣的化合物,通过计算研究了新的吡唑基α-氨基酯衍生物的合成。这项研究促进了建立这些化合物的经济和环保合成策略,突显了(1-氨基-2,3-二氢-1H-茚-1-基)甲醇在合成生物活性分子方面的广泛应用(Mabrouk et al., 2020)。
催化和合成应用
有机合成中的催化应用该化合物在有机合成中作为潜在的氢源和C1合成子应用。探索了它在胺的选择性N-甲基化和亚硝基芳烃的甲醇转移氢化中的应用,展示了它在合成药物剂和关键药物中间体中的实用性。这代表了合成化学中的一种清洁和经济有效的方法,进一步强调了该化合物在先进催化过程中的实用性(Sarki等,2021)。
杂环系统的合成该化合物还在杂环系统的合成中发挥作用,例如通过钯(0)催化的区域选择性多组分合成合成1,2,3-三取代1H-茚烯。这种方法允许非对称取代的1H-茚烯的组合制备,展示了该化合物在促进复杂合成途径中的作用(Tsukamoto et al., 2007)。
作用机制
Target of Action
These receptors could be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level due to their various biological activities .
属性
IUPAC Name |
(1-amino-2,3-dihydroinden-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(7-12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCRKXSHFWZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213924-62-0 | |
| Record name | (1-amino-2,3-dihydro-1H-inden-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



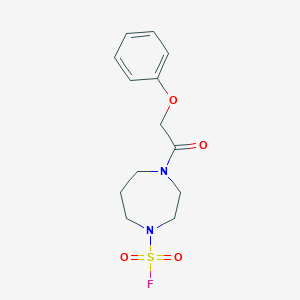
![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)
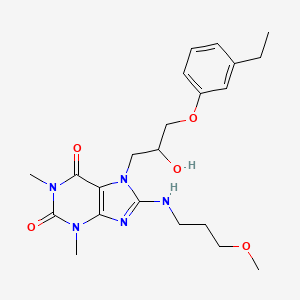


![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
